molecular formula C6H11F3N2O2 B15273805 2,5-Diamino-6,6,6-trifluorohexanoic acid

2,5-Diamino-6,6,6-trifluorohexanoic acid

Cat. No.: B15273805
M. Wt: 200.16 g/mol
InChI Key: OFXDKSSZYVHWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diamino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid with the molecular formula C6H12F3N2O2. This compound is of interest due to its unique structural properties, which include the presence of both amino and trifluoromethyl groups. These features make it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-6,6,6-trifluorohexanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Diamino-6,6,6-trifluorohexanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Diamino-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino groups can form hydrogen bonds with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride
  • (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid hydrochloride

Uniqueness

Compared to similar compounds, this compound is unique due to its specific arrangement of amino and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H11F3N2O2

Molecular Weight

200.16 g/mol

IUPAC Name

2,5-diamino-6,6,6-trifluorohexanoic acid

InChI

InChI=1S/C6H11F3N2O2/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4H,1-2,10-11H2,(H,12,13)

InChI Key

OFXDKSSZYVHWQA-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)N)C(C(=O)O)N

Origin of Product

United States

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